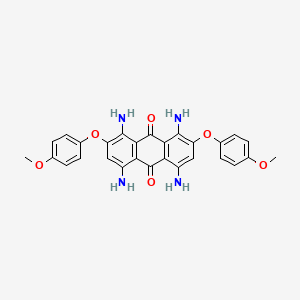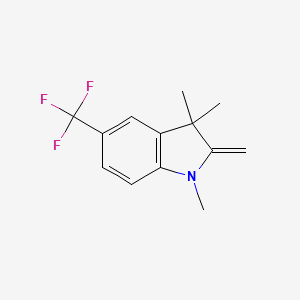![molecular formula C16H12N4O2 B15250682 [3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)- CAS No. 821784-38-7](/img/structure/B15250682.png)
[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine is an organic compound characterized by the presence of a nitrophenyl group attached to a bipyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine typically involves multi-step organic reactions. One common approach is the nitration of a bipyridine precursor followed by amination. The nitration step can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts (such as palladium on carbon), nitric acid, sulfuric acid, and various amines. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include amino derivatives, nitroso compounds, and substituted bipyridines. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitrophenyl-substituted bipyridines and related heterocyclic compounds. Examples include:
- N-(2-Nitrophenyl)-[3,4’-bipyridin]-5-amine
- N-(4-Nitrophenyl)-[3,4’-bipyridin]-5-amine
- 4,4’-((3-Nitrophenyl)methylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) compound with picric acid .
Uniqueness
N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs .
Eigenschaften
CAS-Nummer |
821784-38-7 |
|---|---|
Molekularformel |
C16H12N4O2 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
N-(3-nitrophenyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C16H12N4O2/c21-20(22)16-3-1-2-14(9-16)19-15-8-13(10-18-11-15)12-4-6-17-7-5-12/h1-11,19H |
InChI-Schlüssel |
ARBUMXHUYKBGSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CN=CC(=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


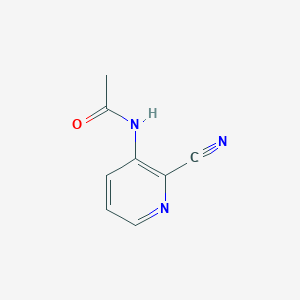
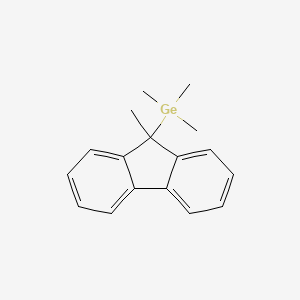
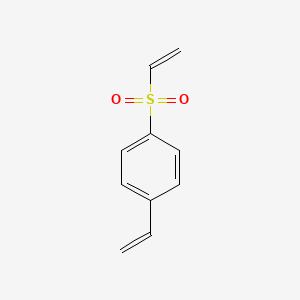
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)

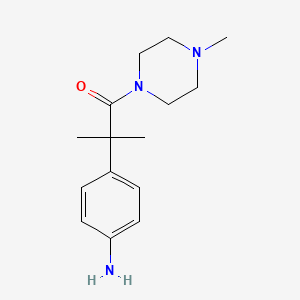
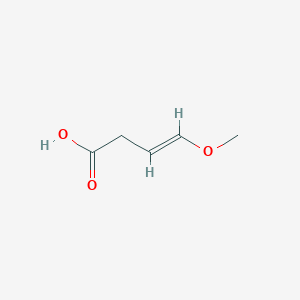
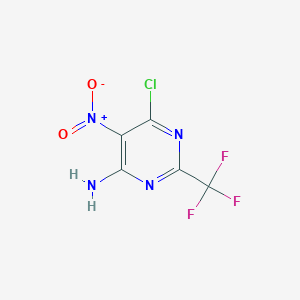
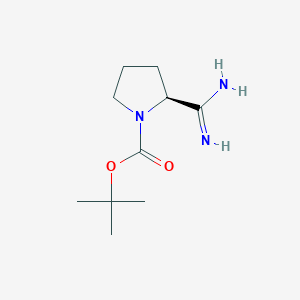
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
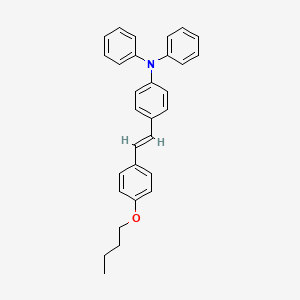
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15250678.png)
